molecular formula C15H15FN2O B4423716 N-(4-fluorophenyl)-N'-(4-methylbenzyl)urea

N-(4-fluorophenyl)-N'-(4-methylbenzyl)urea

Cat. No.: B4423716
M. Wt: 258.29 g/mol
InChI Key: HJXPDHJNOYCALH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-fluorophenyl group and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea typically involves the reaction of 4-fluoroaniline with 4-methylbenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluoroaniline+4-methylbenzyl isocyanateN-(4-fluorophenyl)-N’-(4-methylbenzyl)urea\text{4-fluoroaniline} + \text{4-methylbenzyl isocyanate} \rightarrow \text{N-(4-fluorophenyl)-N'-(4-methylbenzyl)urea} 4-fluoroaniline+4-methylbenzyl isocyanate→N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea can be compared with other similar compounds, such as:

  • N-(4-fluorophenyl)-N’-(4-chlorobenzyl)urea
  • N-(4-fluorophenyl)-N’-(4-methoxybenzyl)urea
  • N-(4-fluorophenyl)-N’-(4-nitrobenzyl)urea

These compounds share a similar urea backbone but differ in the substituents attached to the aromatic rings. The uniqueness of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea lies in its specific combination of a 4-fluorophenyl group and a 4-methylbenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXPDHJNOYCALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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